1-Ethoxy-2,3,4-trifluorobenzene
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Overview
Description
1-Ethoxy-2,3,4-trifluorobenzene is an organic compound with the molecular formula C8H7F3O. It is a trifluorinated derivative of ethoxybenzene, characterized by the presence of three fluorine atoms on the benzene ring.
Preparation Methods
Chemical Reactions Analysis
1-Ethoxy-2,3,4-trifluorobenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): Due to the electron-withdrawing nature of the fluorine atoms, the compound is less reactive towards electrophilic aromatic substitution compared to non-fluorinated analogs.
Nucleophilic Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, particularly at the positions ortho and para to the ethoxy group.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of various derivatives.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethoxy-2,3,4-trifluorobenzene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Ethoxy-2,3,4-trifluorobenzene exerts its effects is primarily through its interactions with molecular targets in biological systems. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This can lead to the modulation of various biochemical pathways, including enzyme inhibition and receptor binding .
Comparison with Similar Compounds
1-Ethoxy-2,3,4-trifluorobenzene can be compared with other trifluorinated benzene derivatives, such as:
- 1-Ethoxy-2,4,5-trifluorobenzene
- 1-Ethoxy-3,4,5-trifluorobenzene
- 1-Methoxy-2,3,4-trifluorobenzene
These compounds share similar structural features but differ in the position of the fluorine atoms and the nature of the alkoxy group. The unique arrangement of substituents in this compound imparts distinct chemical and physical properties, making it suitable for specific applications .
Properties
IUPAC Name |
1-ethoxy-2,3,4-trifluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O/c1-2-12-6-4-3-5(9)7(10)8(6)11/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQXKFOZMZCLIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=C(C=C1)F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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